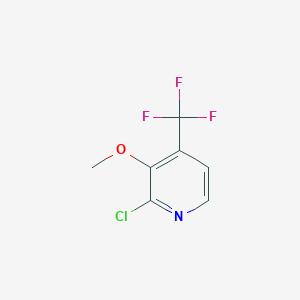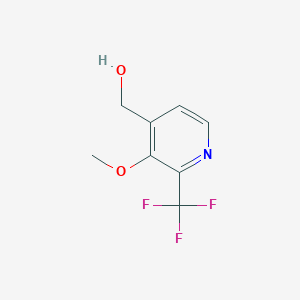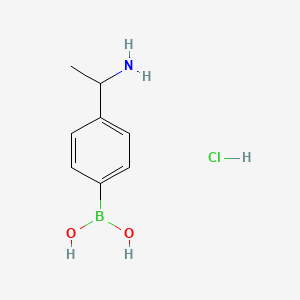![molecular formula C48H29O3PS B1412311 (S)-2,6-Di(Anthracen-9-yl)-4-Hydroxy-dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-sulfid CAS No. 1706463-52-6](/img/structure/B1412311.png)
(S)-2,6-Di(Anthracen-9-yl)-4-Hydroxy-dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-sulfid
Übersicht
Beschreibung
Anthracene is a polycyclic aromatic hydrocarbon that consists of three fused benzene rings. It is commonly used in the production of dyes, coatings, and semiconductors. The compound you mentioned contains two anthracene groups, a dioxaphosphepine group, and a sulfide group. The presence of these groups could give the compound unique properties, such as fluorescence or high thermal stability .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The anthracene groups would likely contribute to a planar structure, while the dioxaphosphepine and sulfide groups could add some three-dimensionality .Chemical Reactions Analysis
Anthracene compounds can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reactions that this compound could undergo would depend on the conditions and the other reactants present .Physical And Chemical Properties Analysis
Anthracene compounds generally have high thermal stability and exhibit blue fluorescence . They also tend to be insoluble in water but soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Elektrochemische Sensoren für den Schwermetallnachweis
Modifizierte Anthracenverbindungen wurden bei der Entwicklung von elektrochemischen Sensoren für den Nachweis von Schwermetallionen eingesetzt. Eine Verbindung wie (S)-2,6-Di(Anthracen-9-yl)-4-Hydroxy-dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-sulfid könnte verwendet werden, um die Empfindlichkeit und Selektivität von Sensoren für Metalle wie Cd²⁺, Cu²⁺ und Hg²⁺ zu verbessern. Diese Anwendung ist entscheidend für die Umweltüberwachung und die öffentliche Gesundheit .
Pro-Apoptotische Agenzien in der Krebsforschung
Verbindungen, die Anthracenstrukturen enthalten, haben sich als pro-apoptotische Agenzien gezeigt, die den programmierten Zelltod in Krebszellen induzieren können. Diese Anwendung ist von großer Bedeutung im Bereich der Onkologie, wo ständig nach gezielten Therapien zur Bekämpfung verschiedener Krebsformen gesucht wird .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The unique properties of anthracene and its derivatives make them interesting targets for research. Potential future directions could include the development of new synthesis methods, the exploration of new applications (such as in organic electronics or medicine), and the investigation of their environmental impact .
Eigenschaften
IUPAC Name |
10,16-di(anthracen-9-yl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H29O3PS/c49-52(53)50-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)51-52)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28H,(H,49,53) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZVWDJIYSNQMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C6=C4OP(=S)(OC7=C6C8=CC=CC=C8C=C7C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H29O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
716.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















